REACTION_CXSMILES
|
[OH-].[Li+].[OH:3][C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][C:5]=1[C:11](=[O:13])[CH3:12].[CH3:14][O:15][C:16]1[CH:24]=[CH:23][C:19]([C:20](Cl)=O)=[CH:18][CH:17]=1.Cl>C1COCC1>[CH3:14][O:15][C:16]1[CH:24]=[CH:23][C:19]([C:20]2[O:3][C:4]3[C:5]([C:11](=[O:13])[CH:12]=2)=[CH:6][C:7]([OH:10])=[CH:8][CH:9]=3)=[CH:18][CH:17]=1 |f:0.1|
|
Name
|
|
Quantity
|
19.7 mmol
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
|
Quantity
|
6.4 mmol
|
Type
|
reactant
|
Smiles
|
OC1=C(C=C(C=C1)O)C(C)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
6.5 mmol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C(=O)Cl)C=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
ice
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-1 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred at −78° C. for one hour and subsequently at −1° C. for two hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Dry
|
Type
|
TEMPERATURE
|
Details
|
After re-cooling to −78° C.
|
Type
|
STIRRING
|
Details
|
The mixture is stirred at −78° C. for one hour and at room temperature for 4 hours until the starting material
|
Duration
|
4 h
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (3×50 ml)
|
Type
|
CUSTOM
|
Details
|
The solvents are removed from the dried extracts
|
Type
|
CUSTOM
|
Details
|
the residue is dried under reduced pressure for 24 hours
|
Duration
|
24 h
|
Type
|
ADDITION
|
Details
|
Glacial acetic acid (30 ml) and sulfuric acid (0.2 ml) are added to the residue
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated at 95–100° C. under an argon atmosphere for from 30 minutes to one hour
|
Type
|
FILTRATION
|
Details
|
The precipitated product is filtered
|
Type
|
WASH
|
Details
|
washed
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
recrystallised from methanol
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=2OC3=CC=C(C=C3C(C2)=O)O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |